1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
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Overview
Description
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that features a combination of piperazine, triazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions.
Construction of the triazole ring: This involves the cyclization of appropriate precursors, such as hydrazine derivatives, with pyridine carboxylic acids or their derivatives.
Coupling of the two moieties: The final step involves the coupling of the piperazine and triazole moieties through a butanone linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonyl group can yield a thiol.
Scientific Research Applications
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent with activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: Used as a probe to study various biological pathways and mechanisms, particularly those involving piperazine and triazole derivatives.
Chemical Biology: Employed in the design of chemical probes to investigate protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the piperazine ring can interact with neurotransmitter receptors, while the triazole ring can inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-(pyridin-3-yl)butan-1-one: Similar structure but lacks the triazole ring.
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-(1,2,4-triazol-3-yl)butan-1-one: Similar structure but lacks the pyridine ring.
Uniqueness
1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is unique due to the presence of both the triazole and pyridine rings, which confer distinct biological activities and chemical reactivity. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H25N5O4S/c1-30-17-8-10-18(11-9-17)31(28,29)25-15-13-24(14-16-25)21(27)7-4-6-20-23-22-19-5-2-3-12-26(19)20/h2-3,5,8-12H,4,6-7,13-16H2,1H3 |
InChI Key |
XSMPLMAMLHBICH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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